Bis(2-bromobenzyl) ether is an organic compound with the chemical formula . It consists of two 2-bromobenzyl groups linked by an ether bond. The molecular structure features a dihedral angle of 2.7° between the aromatic rings, indicating a nearly planar arrangement. The bromine atoms are positioned on the same side of the molecule, which influences its physical and chemical properties. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols and phenols, and as an intermediate in various
Several methods have been developed for synthesizing bis(2-bromobenzyl) ether:
Several compounds share structural similarities with bis(2-bromobenzyl) ether. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bis(2-chlorobenzyl) ether | Aryl ether | Contains chlorine instead of bromine; different reactivity profile. |
| Bis(phenyl) ether | Aryl ether | Lacks halogen substituents; used widely as a solvent and reagent. |
| Bis(4-bromobenzyl) ether | Aryl ether | Bromine at para position; may exhibit different biological activity. |
| Bis(benzyl) ether | Aryl ether | No halogen substituents; commonly used in organic synthesis. |
These compounds illustrate the diversity within aryl ethers while highlighting the unique aspects of bis(2-bromobenzyl) ether, particularly its halogenation pattern which influences both its reactivity and potential applications.
Bis(2-bromobenzyl) ether first emerged in synthetic chemistry literature in the early 21st century, with its earliest documented crystal structure reported in 2014. Unlike simpler brominated ethers such as 2-bromoethyl ether (discovered in the mid-20th century), this compound gained prominence due to its utility in cross-coupling reactions and as a precursor for advanced materials. The 2014 crystallographic study by Anuradha et al. provided the first atomic-resolution insights into its molecular geometry, confirming the synergistic effects of bromine substituents and ether linkages on its reactivity.
IUPAC Name:
1-Bromo-2-[(2-bromophenyl)methoxymethyl]benzene.
Synonyms:
Molecular Weight:
356.05 g/mol.
Structural Features:
The synthesis of bis(2-bromobenzyl) ether revolves around etherification reactions involving brominated benzyl precursors. Two primary strategies dominate the literature: classical alkylation and transition metal-catalyzed approaches.
Reductive etherification typically involves the coupling of benzyl alcohols or halides in the presence of a base or catalyst. A traditional method involves the reaction of 2-bromobenzyl alcohol with 2-bromobenzyl bromide using sodium hydride as a base in tetrahydrofuran (THF) at 60°C [1]. This one-pot procedure proceeds via an SN2 mechanism, where the alkoxide ion generated from 2-bromobenzyl alcohol attacks the electrophilic carbon of 2-bromobenzyl bromide. The reaction mixture is stirred for one hour, followed by slow evaporation over five days to yield colorless crystals of bis(2-bromobenzyl) ether [1].
A modern alternative employs iron(III) chloride hexahydrate (FeCl3·6H2O) as a catalyst in propylene carbonate, a green solvent [2]. This method achieves symmetrical etherification of 2-bromobenzyl alcohol at 70–120°C with yields ranging from 53% to 91% [2]. The iron-catalyzed pathway avoids strong bases, enhancing functional group compatibility and reducing waste.
The synthesis of bis(2-bromobenzyl) ether requires brominated benzyl precursors, typically prepared via electrophilic aromatic substitution or radical halogenation. For instance, 2-bromobenzyl bromide is synthesized by treating benzyl bromide with bromine in the presence of a Lewis acid catalyst like iron(III) bromide. Alternatively, 2-bromobenzyl alcohol can be brominated using phosphorus tribromide (PBr3) to yield the corresponding bromide [1].
Recent advances highlight the use of regioselective halogenation protocols to minimize di- or polybrominated byproducts. Directed ortho-bromination using directing groups or transition metal catalysts ensures high purity of the 2-bromo-substituted precursors, which is critical for subsequent etherification steps [2].
Reaction parameters significantly influence the efficiency of bis(2-bromobenzyl) ether synthesis. Key factors include:
For example, the FeCl3·6H2O/propylene carbonate system achieves 91% yield for 2-methylbenzyl alcohol derivatives at 70°C but requires 120°C for 2-trifluoromethylbenzyl alcohol [2].
The table below contrasts the traditional and iron-catalyzed methods:
| Parameter | Traditional Method [1] | Iron-Catalyzed Method [2] |
|---|---|---|
| Catalyst | Sodium hydride | FeCl3·6H2O (5 mol%) |
| Solvent | THF | Propylene carbonate |
| Temperature | 60°C | 70–120°C |
| Yield | Not explicitly reported | 53–91% |
| Reaction Time | 1 hour (stirring) + 5 days | 14–48 hours |
| Scalability | Limited by slow evaporation | High due to solvent recycling |
The iron-catalyzed method excels in scalability and sustainability, whereas the traditional approach may offer higher purity through crystalline isolation [1] [2].
Bis(2-bromobenzyl) ether crystallizes in the monoclinic space group P2₁/n with well-defined unit cell parameters [1] [2]. The crystallographic characterization was performed using Cu Kα radiation at 296 K, revealing detailed structural information about the molecular arrangement in the solid state.
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| a (Å) | 11.6022(6) |
| b (Å) | 10.1590(5) |
| c (Å) | 12.2368(6) |
| β (°) | 112.853(2) |
| Volume (ų) | 1329.10(12) |
| Z | 4 |
| Temperature (K) | 296 |
| Density (Mg m⁻³) | 1.769 |
The crystal structure determination employed a Bruker X8 Proteum diffractometer with Helios multilayer optics monochromator [1]. Data collection parameters included 10,361 measured reflections yielding 2,185 independent reflections with an R-factor of 0.073 and wR-factor of 0.192 [1]. The refinement was performed using SHELXL97 with hydrogen atoms fixed geometrically and constrained to ride on their parent atoms [1].
The molecular geometry of bis(2-bromobenzyl) ether reveals a nearly planar arrangement of the two aromatic rings, with a dihedral angle of 2.7(3)° between the aromatic systems [1] [2]. This small dihedral angle indicates minimal deviation from planarity, which significantly influences the compound's physical and chemical properties .
The geometric parameters demonstrate that the bromine atoms occupy positions on the same side of the molecule, creating an asymmetric distribution that affects the overall molecular dipole moment [1]. Key bond distances include:
| Parameter | Value |
|---|---|
| Br1—C14 (Å) | 1.897(5) |
| Br2—C1 (Å) | 1.900(6) |
| O1—C7 (Å) | 1.409(8) |
| O1—C8 (Å) | 1.409(7) |
| C6—C7 (Å) | 1.513(8) |
| C8—C9 (Å) | 1.508(8) |
| C7—O1—C8 (°) | 111.6(4) |
The ether linkage exhibits a tetrahedral geometry around the oxygen atom with a C7—O1—C8 bond angle of 111.6(4)°, which is consistent with sp³ hybridization of the oxygen center [1].
The crystal structure analysis reveals that bis(2-bromobenzyl) ether exhibits van der Waals interactions as the primary intermolecular forces in the solid state [1] [4]. No significant intermolecular hydrogen bonds are observed beyond the van der Waals contacts, indicating that the crystal packing is primarily governed by dispersion forces and shape complementarity [1].
The molecular packing arrangement shows molecules organized in a herringbone pattern typical of aromatic compounds, with the nearly planar molecular geometry facilitating efficient packing [2]. The crystal structure analysis identified two weak intramolecular C—H···O hydrogen bonds:
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| C5—H5···O1 | 0.93 | 2.32 | 2.685(7) | 103 |
| C10—H10···O1 | 0.93 | 2.34 | 2.705(8) | 103 |
These intramolecular interactions contribute to the stabilization of the molecular conformation and may influence the compound's reactivity patterns [1]. The absence of strong intermolecular hydrogen bonding indicates that the crystal cohesion relies primarily on weaker non-covalent interactions [4].
The structural comparison between bis(2-bromobenzyl) ether and bis(4-bromophenyl) ether reveals significant differences in molecular geometry and packing arrangements. While both compounds contain two bromine-substituted aromatic rings connected through an ether linkage, their structural features differ substantially due to the substitution pattern and bridging units.
| Compound | Dihedral Angle (°) | Halogen Position | Molecular Formula |
|---|---|---|---|
| Bis(2-bromobenzyl) ether | 2.7 | ortho | C₁₄H₁₂Br₂O |
| Bis(4-bromophenyl) ether | ~0 (estimated) | para | C₁₂H₈Br₂O |
| Bis(2-chlorobenzyl) ether | 3.1 | ortho | C₁₄H₁₂Cl₂O |
| Bis(benzyl) ether | 5.2 | none | C₁₄H₁₄O |
The most notable difference lies in the bridging architecture: bis(2-bromobenzyl) ether contains methylene spacers (—CH₂—) between the aromatic rings and the central oxygen atom, while bis(4-bromophenyl) ether features direct aromatic-oxygen bonds [5] [6]. This structural variation results in different conformational flexibility and intermolecular interaction patterns.
Bis(4-bromophenyl) ether typically exhibits a coplanar arrangement of the two aromatic rings with a dihedral angle approaching 0°, facilitating π-π stacking interactions in the solid state [6] [7]. In contrast, the methylene spacers in bis(2-bromobenzyl) ether provide conformational freedom while maintaining a nearly planar overall geometry [1].
The ortho-substitution pattern in bis(2-bromobenzyl) ether introduces steric effects that influence both intramolecular geometry and intermolecular packing [8]. The bromine atoms positioned on the same side of the molecule create an asymmetric charge distribution, affecting the compound's dipole moment and crystal packing efficiency compared to the symmetrical para-substituted analogue .